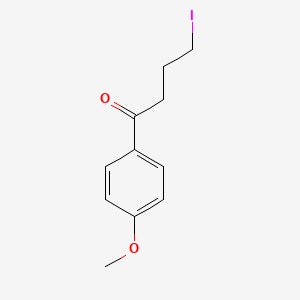

4-Iodo-1-(4-methoxyphenyl)-1-butanone

Descripción

4-Iodo-1-(4-methoxyphenyl)-1-butanone is an aromatic ketone featuring a 4-methoxyphenyl group at position 1 and an iodine substituent at position 4 of the butanone backbone. This compound is synthesized via substitution reactions, such as those involving 4-iodo-1-butanoic acid derivatives, as demonstrated in protocols for analogous iodinated butanones (e.g., 4-iodo-1-(2-hydroxy-4-fluorophenyl)-1-butanone) .

Propiedades

Fórmula molecular |

C11H13IO2 |

|---|---|

Peso molecular |

304.12 g/mol |

Nombre IUPAC |

4-iodo-1-(4-methoxyphenyl)butan-1-one |

InChI |

InChI=1S/C11H13IO2/c1-14-10-6-4-9(5-7-10)11(13)3-2-8-12/h4-7H,2-3,8H2,1H3 |

Clave InChI |

HVZWRPZVDXSOTL-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)CCCI |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs: Iodinated Butanones

The substitution pattern on the aryl group and the position of iodine significantly alter physicochemical and biological properties. Key analogs include:

Key Observations :

- Iodine Position : The iodine at C4 in the target compound facilitates nucleophilic substitution, unlike analogs with iodine on the aryl ring.

Functional Analogs: Non-Iodinated Aryl Butanones

Compounds such as 4-(4-methoxyphenyl)-2-butanone () lack iodine but share the 4-methoxyphenyl motif. These exhibit distinct reactivity:

- Reduced Electrophilicity : Absence of iodine limits cross-coupling utility but may improve metabolic stability.

- Biological Activity : β-carboline derivatives with 4-methoxyphenyl groups (e.g., 1-(4-methoxyphenyl)-3-substituted-β-carbolines) show cytotoxic activity (IC₅₀ = 2.13–10 μM) against cancer cell lines . The target compound’s iodine may enhance DNA intercalation or alkylation, though specific data are pending.

Carcinogenic Nitrosamine Derivatives: Contrasting Mechanisms

Tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) share the butanone backbone but incorporate nitroso groups, leading to potent carcinogenicity . Key differences:

Mechanistic Insights :

- NNK’s nitroso group undergoes CYP450-mediated activation in Clara cells, forming DNA adducts (e.g., O⁶-methylguanine) linked to lung/pancreatic carcinogenesis .

- The target compound’s iodine may confer distinct alkylation pathways, but absence of nitroso groups likely reduces carcinogenic risk.

Cytotoxic β-Carboline Derivatives: Substituent Effects

β-carbolines with 4-methoxyphenyl groups (e.g., 1-(4-MeO-Ph)-3-(2-methylthio-oxadiazole)-β-carboline) exhibit IC₅₀ values as low as 2.13 μM (ovarian cancer) . Comparatively:

- Oxazole vs. Thioxo-Triazole Moieties : Oxazole derivatives (e.g., compound 10/11 in ) show superior cytotoxicity (PC-3: IC₅₀ = 1.5 μM) due to (substituted benzylidene)-oxazol-5-one groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.